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Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

Cat. No.: B1590691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and

potential biological significance of 1,7-Naphthyridin-3-amine. The information is intended to

serve as a technical resource for researchers and professionals engaged in chemical

synthesis, drug discovery, and development.

Core Chemical Properties
1,7-Naphthyridin-3-amine is a heterocyclic aromatic compound belonging to the naphthyridine

class of molecules. The strategic placement of nitrogen atoms within its fused ring system

imparts unique electronic and steric characteristics that are of significant interest in medicinal

chemistry.

Physicochemical Data
A summary of the key physicochemical properties of 1,7-Naphthyridin-3-amine is presented in

Table 1. This data is essential for its handling, characterization, and application in experimental

settings.
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Property Value Source

CAS Number 58680-42-5 --INVALID-LINK--

Molecular Formula C₈H₇N₃ --INVALID-LINK--

Molecular Weight 145.16 g/mol --INVALID-LINK--

Appearance Pale yellow crystalline powder Commercial Suppliers

Melting Point 190-195 °C Commercial Suppliers

Solubility

Limited solubility in water;

soluble in polar aprotic

solvents such as DMSO and

DMF.

Commercial Suppliers

pKa (Predicted) 4.5 ± 0.3 --INVALID-LINK--

Spectroscopic Data
The structural elucidation of 1,7-Naphthyridin-3-amine relies on various spectroscopic

techniques. While specific experimental spectra for the parent compound are not readily

available in the public domain, data from closely related substituted 1,7-naphthyridine and 1,8-

naphthyridine derivatives, along with general principles of spectroscopy for aromatic amines,

allow for the prediction of its key spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR chemical shifts are crucial for confirming the molecular structure. Based on data from

substituted naphthyridine analogs, the expected chemical shift ranges for 1,7-Naphthyridin-3-
amine are summarized in Table 2. The exact values will be influenced by the solvent and

experimental conditions.
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Atom
Predicted ¹H Chemical
Shift (δ, ppm)

Predicted ¹³C Chemical
Shift (δ, ppm)

NH₂ 5.0 - 7.0 (broad singlet) -

Aromatic Protons 7.0 - 9.0 110 - 160

Quaternary Carbons - 120 - 160

Note: The predicted values are based on published data for substituted 1,8-naphthyridine-3-

carbonitrile and other related naphthyridine structures. Specific assignments would require

experimental verification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 1,7-Naphthyridin-3-amine is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

N-H (Amine) 3400 - 3250 (two bands)
Asymmetric and symmetric

stretching

C-H (Aromatic) 3100 - 3000 Stretching

C=N and C=C (Aromatic) 1650 - 1450 Stretching

N-H (Amine) 1650 - 1580 Bending (scissoring)

C-N (Aromatic Amine) 1335 - 1250 Stretching

Mass Spectrometry (MS)

In mass spectrometry, 1,7-Naphthyridin-3-amine is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of

small neutral molecules such as HCN or NH₃, which is characteristic of nitrogen-containing

heterocyclic compounds. The predicted monoisotopic mass is 145.064 Da.[2]
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Synthesis and Reactivity
The synthesis of the 1,7-naphthyridine scaffold can be achieved through various synthetic

strategies. While a specific, detailed protocol for the direct synthesis of 1,7-Naphthyridin-3-
amine is not extensively documented, a plausible synthetic route can be devised based on

established methods for analogous compounds.

Proposed Synthetic Workflow
A common approach to constructing the 1,7-naphthyridine core involves the condensation of a

suitably substituted aminopyridine derivative with a three-carbon component. A potential

synthetic workflow is illustrated below.
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Starting Materials

Reaction Steps

Final Product

3-Aminopyridine-4-carbaldehyde

Condensation

Malononitrile Cyclization

Knoevenagel-type

Hydrolysis &
Decarboxylation

Acid/Base

Intermediate_Nitrile

Reduction

1,7-Naphthyridin-3-amine

e.g., LiAlH4 or H2/Catalyst
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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